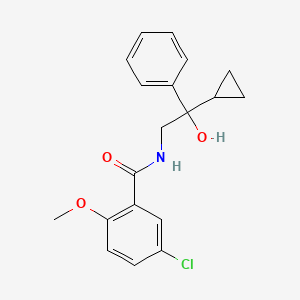

![molecular formula C17H13F3N4O5 B6503648 5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide CAS No. 1421508-24-8](/img/structure/B6503648.png)

5-methyl-N-[4-({[2-(trifluoromethoxy)phenyl]methyl}carbamoyl)-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide

Overview

Description

The compound contains several functional groups including a trifluoromethoxy group, a carbamoyl group, and two oxazole rings. The trifluoromethoxy group is a strong electron-withdrawing group, which could influence the reactivity of the compound . The carbamoyl group could potentially participate in various chemical reactions .

Molecular Structure Analysis

The compound contains two oxazole rings, which are five-membered rings containing an oxygen atom and a nitrogen atom. These rings are aromatic and relatively stable. The trifluoromethoxy group is attached to a phenyl ring, which could contribute to the overall stability of the compound .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the trifluoromethoxy and carbamoyl groups. The trifluoromethoxy group is a strong electron-withdrawing group, which could make the compound more susceptible to nucleophilic attack .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethoxy group could increase the compound’s polarity, potentially affecting its solubility and reactivity .Scientific Research Applications

Anti-Arthritic Agent

The compound has been identified as a new prodrug for the anti-arthritic agent 2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]-2-butenamide . It was shown to be absorbed intact after oral administration to rats .

Degradation in Aqueous Solution

The compound has been studied for its degradation in aqueous solution . This is important for understanding its stability and potential applications in drug delivery.

Synthesis of Peptides

The compound has been investigated for its application in the efficient synthesis of peptides on solid support .

Suzuki–Miyaura Coupling

While not directly related to the compound, the Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s boron reagents could potentially be used in this process.

Thiazole Derivatives

Thiazoles are found in many potent biologically active compounds . The compound could potentially be used in the synthesis of thiazole derivatives.

Boron-Carriers for Neutron Capture Therapy

Boronic acids and their esters, which could potentially include the compound, are highly considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy .

Future Directions

Mechanism of Action

Target of Action

It’s known that isoxazole-carboxamide derivatives have been studied for their anticancer properties .

Mode of Action

It’s known that isoxazole-carboxamide derivatives can interact with cancer cells, potentially affecting their growth and proliferation .

Biochemical Pathways

It’s known that isoxazole-carboxamide derivatives can influence the cellular processes of cancer cells .

Pharmacokinetics

A nano-emulgel strategy has been used to improve the permeability of potent compounds into cancer cells .

Result of Action

It’s known that isoxazole-carboxamide derivatives can have potent to moderate activities against certain cancer cell lines .

Action Environment

It’s known that the effectiveness of anticancer medications can be improved using strategies based on nanotechnology .

properties

IUPAC Name |

5-methyl-N-[4-[[2-(trifluoromethoxy)phenyl]methylcarbamoyl]-1,3-oxazol-2-yl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13F3N4O5/c1-9-6-11(24-29-9)15(26)23-16-22-12(8-27-16)14(25)21-7-10-4-2-3-5-13(10)28-17(18,19)20/h2-6,8H,7H2,1H3,(H,21,25)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIOFIPANRPTQK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CC=C3OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13F3N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701111156 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |

CAS RN |

1421508-24-8 | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1421508-24-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701111156 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1,3-oxazol-2-yl}cyclopropanecarboxamide](/img/structure/B6503577.png)

![2-cyclopropaneamido-N-[4-(acetamidosulfonyl)phenyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503582.png)

![N-[4-(pyrrolidine-1-carbonyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503585.png)

![N-{4-[(2-chlorophenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503587.png)

![N-{4-[(3-acetylphenyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503588.png)

![N-[4-(cyclopropylcarbamoyl)-1,3-oxazol-2-yl]pyrazine-2-carboxamide](/img/structure/B6503590.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)

![N-{4-[methoxy(methyl)carbamoyl]-1,3-oxazol-2-yl}pyrazine-2-carboxamide](/img/structure/B6503622.png)

![2-(5-methyl-1,2-oxazole-3-amido)-N-[2-(4-sulfamoylphenyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B6503634.png)

![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)

![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)

![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)